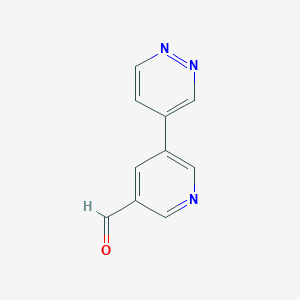

5-(Pyridazin-4-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1346687-50-0 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-pyridazin-4-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H7N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-7H |

InChI Key |

MYXHZIKLHOYLGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Pathways

Reactions Governed by the Aldehyde Functional Group

The aldehyde group is a cornerstone of the reactivity of 5-(Pyridazin-4-yl)nicotinaldehyde, serving as a versatile handle for a wide array of chemical modifications.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to attack by various nucleophiles. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This fundamental reactivity opens the door to a plethora of nucleophilic addition and condensation reactions.

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors, are expected to readily add to the carbonyl group, leading to the formation of secondary alcohols. quimicaorganica.orgyoutube.com The electron-withdrawing nature of both the pyridine (B92270) and pyridazine (B1198779) rings is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially facilitating these additions.

Condensation Reactions: The aldehyde functionality is a prime candidate for condensation reactions with a variety of active methylene (B1212753) compounds and amines. libretexts.orglabxchange.org For instance, Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding α,β-unsaturated products. nih.gov Similarly, reactions with primary amines can lead to the formation of Schiff bases (imines), which can serve as intermediates for further transformations.

| Reaction Type | Reagent/Conditions | Expected Product |

| Grignard Reaction | RMgX, then H₃O⁺ | 5-(Pyridazin-4-yl)-α-alkylpyridin-3-yl)methanol |

| Reduction | NaBH₄, MeOH | (5-(Pyridazin-4-yl)pyridin-3-yl)methanol |

| Knoevenagel Condensation | Malononitrile, base | 2-((5-(Pyridazin-4-yl)pyridin-3-yl)methylene)malononitrile |

| Schiff Base Formation | R-NH₂, acid catalyst | N-((5-(Pyridazin-4-yl)pyridin-3-yl)methylene)alkanamine |

Selective Oxidation and Reduction Methodologies

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functionalized derivatives.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. Mild reagents like silver oxide (Tollens' reagent) or more robust systems such as potassium permanganate (B83412) or chromic acid can achieve this transformation. The resulting 5-(pyridazin-4-yl)nicotinic acid would be a valuable building block for the synthesis of amides and esters.

Reduction: Selective reduction of the aldehyde to the corresponding alcohol, (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, can be accomplished using mild reducing agents like sodium borohydride (B1222165) to avoid reduction of the heteroaromatic rings. rsc.org More powerful reducing agents like lithium aluminum hydride could potentially affect the nitrogen-containing rings.

| Transformation | Reagent/Conditions | Expected Product |

| Oxidation | KMnO₄, H₂O, heat | 5-(Pyridazin-4-yl)nicotinic acid |

| Selective Reduction | NaBH₄, MeOH | (5-(Pyridazin-4-yl)pyridin-3-yl)methanol |

Reactivity Profiles of the Nicotinaldehyde Ring System

The pyridine ring in the nicotinaldehyde moiety is an electron-deficient heterocycle, which influences its reactivity. This electron deficiency is further enhanced by the presence of the electron-withdrawing pyridazine substituent.

The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The ring itself is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen atom. youtube.com In the case of this compound, the positions ortho and para to the pyridine nitrogen are occupied, but the pyridazine substituent at the 5-position will further activate the ring towards nucleophilic attack.

Reactivity Profiles of the Pyridazine Ring System

The pyridazine ring is a 1,2-diazine, characterized by its π-deficient nature. wur.nl This makes it susceptible to nucleophilic attack. The presence of two adjacent nitrogen atoms significantly influences the electronic distribution and reactivity of the ring. The pyridazine ring is generally considered a weak base. rsc.org

Nucleophilic substitution on the pyridazine ring, particularly if a leaving group were present, would be a plausible transformation. wur.nl The nitrogen atoms can also be targets for alkylation or oxidation.

Advanced Cyclization and Annulation Reactions Leading to Fused Architectures

The strategic positioning of the aldehyde group and the two nitrogen heterocycles in this compound provides a unique opportunity for the construction of novel polycyclic fused systems. These reactions often involve the initial transformation of the aldehyde, followed by an intramolecular cyclization event.

Formation of Polycyclic Aromatic Nitrogen Heterocycles

Through carefully designed reaction sequences, this compound can be a precursor to complex, fused heterocyclic scaffolds. For instance, a condensation reaction of the aldehyde with a suitable bifunctional nucleophile could be followed by an intramolecular cyclization onto either the pyridine or the pyridazine ring.

One hypothetical pathway could involve a reaction with a hydrazine (B178648) derivative. The initially formed hydrazone could then undergo an intramolecular electrophilic attack on one of the electron-rich positions of the pyridine or pyridazine ring, leading to a fused tri- or tetracyclic system. The specific conditions and the nature of the substituent on the hydrazine would dictate the final product. The synthesis of various fused pyridazine and pyridine systems has been reported through different cyclization strategies. nih.govmdpi.com

Another approach could involve the conversion of the aldehyde to a group that can participate in a cycloaddition reaction. For example, transformation of the aldehyde to an alkyne or a nitrile oxide could set the stage for an intramolecular [4+2] or [3+2] cycloaddition, respectively, with the pyridazine or pyridine ring acting as the diene or dipolarophile.

| Cyclization Strategy | Key Intermediate | Potential Fused System |

| Intramolecular Friedel-Crafts type reaction | Acylium ion generated from the corresponding carboxylic acid | Pyrido[3,4-g]cinnoline derivative |

| Pictet-Spengler type reaction | Schiff base with a suitable amine | Tetrahydropyrido[3,4-c]pyridazine derivative |

| Intramolecular Heck reaction | Vinyl halide derivative from the aldehyde | Fused system with a new C-C bond |

The exploration of these and other synthetic routes will undoubtedly unlock the full potential of this compound as a versatile building block in the synthesis of novel and potentially biologically active polycyclic nitrogen heterocycles.

Intra- and Intermolecular Cyclization Strategies

No specific examples or mechanistic discussions on the cyclization reactions of this compound are available in the current scientific literature.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Scaffold

There is no published data to create a meaningful analysis or data tables regarding the selectivity of reactions involving this compound.

Design and Synthesis of Architecturally Diverse Derivatives

Systematic Exploration of Substituent Effects on Scaffold Reactivity

The chemical behavior of the 5-(Pyridazin-4-yl)nicotinaldehyde core is intrinsically linked to the electronic properties of its two nitrogen-containing heterocyclic rings. The pyridine (B92270) ring is electron-deficient, which generally makes it susceptible to nucleophilic substitution reactions, particularly at positions 2 and 4 relative to the ring nitrogen. nih.gov Conversely, electrophilic substitutions are less favorable and tend to occur at the 3-position under more demanding conditions. nih.gov The reactivity of this scaffold can be precisely tuned by introducing substituents with different electronic characteristics (electron-donating groups, EDG, or electron-withdrawing groups, EWG).

The introduction of substituents can modulate:

Aldehyde Reactivity: An EDG on the pyridine ring would increase the electron density on the aldehyde's carbonyl carbon, potentially decreasing its reactivity toward nucleophiles. An EWG would have the opposite effect, making the aldehyde more electrophilic and reactive.

Nucleophilic Aromatic Substitution: Placing an EWG on either the pyridine or pyridazine (B1198779) ring can activate the scaffold for nucleophilic aromatic substitution, allowing for the displacement of suitable leaving groups (if present) or direct C-H functionalization.

Acidity of α-Protons: Substituents can influence the acidity of protons on any alkyl groups attached to the rings, affecting their utility in condensation reactions.

A systematic study would involve synthesizing a matrix of compounds where substituents are varied at different positions on both rings to build a comprehensive understanding of structure-reactivity relationships. While specific experimental data on this compound is not extensively published, the expected effects based on established principles of heterocyclic chemistry can be tabulated.

| Substituent (R) | Position | Expected Effect on Reactivity | Rationale |

|---|---|---|---|

| -OCH₃ (Methoxy) | Pyridine Ring | Decreased aldehyde reactivity; activation of the pyridine ring towards electrophilic substitution. | Strong electron-donating group (EDG) increases electron density on the ring and at the carbonyl carbon. |

| -Cl (Chloro) | Pyridazine Ring | Increased aldehyde reactivity; activation of the pyridazine ring towards nucleophilic aromatic substitution. | Electron-withdrawing group (EWG) via induction, making the scaffold more electron-deficient. |

| -NO₂ (Nitro) | Pyridine Ring | Significantly increased aldehyde reactivity; strong activation of the ring towards nucleophilic attack. | Potent electron-withdrawing group (EWG) through both induction and resonance. |

| -N(CH₃)₂ (Dimethylamino) | Pyridazine Ring | Decreased reactivity of the pyridazine ring towards electrophiles. | Strong electron-donating group (EDG) that increases the electron density of the heterocyclic system. |

Molecular Hybridization Techniques for Novel Scaffold Generation

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, enhanced efficacy, or a dual mode of action by engaging multiple biological targets. The this compound scaffold is an excellent candidate for hybridization due to the presence of the aldehyde group, which serves as a versatile chemical handle for conjugation.

Research on related pyridazine and pyridine-containing structures has demonstrated the success of this strategy in developing novel therapeutic agents, particularly in oncology. rsc.orgacs.org For instance, pyridazine cores have been hybridized with other moieties to create potent inhibitors of enzymes like PARP-1. rsc.orgresearchgate.net Similarly, pyridine-urea hybrids have shown significant anticancer activity. nih.gov

Key hybridization strategies involving the this compound scaffold could include:

Reductive Amination: The aldehyde can react with a primary or secondary amine from another pharmacophore (e.g., a known kinase inhibitor or a solubilizing moiety) in the presence of a reducing agent to form a stable amine linkage.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a carbon-carbon double bond linker to connect to another molecular fragment.

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds, such as those found in thiazolidinedione structures, to form new heterocyclic hybrids. rsc.org

| Hybridization Partner (Pharmacophore) | Linking Reaction | Potential Therapeutic Target | Example Hybrid Structure Concept |

|---|---|---|---|

| Aniline-containing Kinase Inhibitor | Reductive Amination | VEGFR2, JNK1 | Scaffold-CH₂-NH-KinaseInhibitor |

| Phenylurea Moiety | Knoevenagel Condensation followed by reduction | Anticancer (various) | Scaffold-CH=C(CN)-CONH-Phenylurea |

| Thiazolidinedione | Knoevenagel Condensation | PPARγ, Anticancer | Scaffold-CH=C-Thiazolidinedione |

| Hydrazine (B178648)/Semicarbazide Derivatives | Condensation | Anticancer, Antimicrobial | Scaffold-CH=N-NH-CO-R |

Stereochemical Considerations in Derivative Synthesis and Characterization

While this compound itself is an achiral molecule, many of its most important synthetic transformations can introduce one or more stereocenters, leading to the formation of stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is critical, as different stereoisomers of a drug can have vastly different pharmacological activities, metabolic stabilities, and toxicological profiles.

The aldehyde group is a primary site for the creation of new chiral centers. For example:

Nucleophilic Addition: Reactions such as Grignard, organolithium, or Reformatsky reactions add a new substituent to the carbonyl carbon, converting it into a chiral center and forming a secondary alcohol.

Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol does not create a stereocenter, but if the resulting alcohol is part of a subsequent stereoselective reaction, its orientation becomes crucial.

Controlling the stereochemical outcome of these reactions is a key challenge in medicinal chemistry. Common strategies include:

Use of Chiral Catalysts: Asymmetric catalysts can guide the reaction to favor the formation of one enantiomer over the other.

Substrate Control: Existing stereocenters in the molecule can direct the stereochemistry of newly formed centers.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.

Once synthesized, the characterization and separation of stereoisomers are essential. This is typically achieved using analytical techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to distinguish between signals from different enantiomers.

X-ray Crystallography: To unambiguously determine the absolute configuration of a crystalline solid.

| Reaction Type on Aldehyde | Product Type | Stereochemical Challenge | Potential Synthetic Approach | Characterization Method |

|---|---|---|---|---|

| Grignard Reaction (e.g., + CH₃MgBr) | Chiral Secondary Alcohol | Forms a racemic mixture (both R and S enantiomers). | Use of a chiral ligand or catalyst (e.g., CBS reduction of a ketone precursor). | Chiral HPLC, NMR with Mosher's acid analysis. |

| Addition of an enolate | Aldol Adduct (β-hydroxy carbonyl) | Can form up to four stereoisomers (syn/anti diastereomers, each as a pair of enantiomers). | Use of a chiral auxiliary (e.g., Evans auxiliary) on the enolate component. | NMR spectroscopy to determine diastereomeric ratio, X-ray crystallography. |

| Asymmetric Transfer Hydrogenation | Chiral Primary Alcohol (if prochiral substrate) | Achieving high enantiomeric excess. | Noyori-type asymmetric hydrogenation catalysts. | Measurement of optical rotation, Chiral HPLC. |

Computational and Theoretical Investigations

Electronic Structure and Aromaticity Analysis of the 5-(Pyridazin-4-yl)nicotinaldehyde System

The electronic character of this compound is fundamentally shaped by the interplay between its two constituent aromatic rings, the electron-withdrawing aldehyde group, and the nitrogen atoms within the rings. Computational studies, primarily employing Density Functional Theory (DFT), are essential to unravel these complex interactions.

Aromaticity is a key feature of this system. While both pyridine (B92270) and pyridazine (B1198779) are aromatic, the degree of aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and electron delocalization indices. It is theorized that the linkage of the two rings and the presence of the aldehyde group may lead to a nuanced distribution of aromatic character across the molecule. For instance, studies on related diazine systems have benchmarked various aromaticity indices, finding that the choice of computational method can influence the results. acs.org The pyridazine ring, with its adjacent nitrogen atoms, generally exhibits a different aromatic profile compared to pyridine.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Parameter | Predicted Value | Method |

| Dipole Moment | ~4-5 D | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -2.0 to -3.0 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | ~4.0-5.0 eV | DFT/B3LYP/6-31G(d,p) |

Note: These are hypothetical values based on typical calculations for similar heterocyclic compounds and are intended for illustrative purposes only.

Mechanistic Elucidation of Key Reactions via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound. Key reactive sites include the aldehyde group, which is susceptible to nucleophilic attack, and the nitrogen atoms, which can undergo protonation or coordination to metal centers.

Theoretical studies would typically involve mapping the potential energy surface for a given reaction. This is achieved by locating the structures of reactants, transition states, intermediates, and products. For example, the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid could be modeled to determine the reaction barriers and thermodynamics.

Furthermore, the influence of the pyridazinyl substituent on the reactivity of the aldehyde can be quantified. The electron-withdrawing nature of the pyridazine ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially lowering the activation energy for nucleophilic addition reactions.

Conformational Landscape and Molecular Dynamics Studies

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridine and pyridazine rings. Understanding the conformational landscape is crucial as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

Computational methods such as relaxed potential energy surface scans can be used to determine the rotational barrier and identify the most stable conformations. It is expected that the molecule will have a preferred dihedral angle between the two rings to minimize steric hindrance and optimize electronic interactions. The planarity or non-planarity of the ground state conformation will have significant implications for its electronic properties and packing in the solid state.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD studies can reveal how the molecule flexes and rotates over time, and how it interacts with solvent molecules. This information is particularly valuable for understanding how the molecule might bind to a receptor pocket.

Theoretical Principles for Ligand Design and Molecular Recognition

The structural and electronic features of this compound make it an interesting scaffold for ligand design. The nitrogen atoms in both rings are potential hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The aromatic rings can also participate in π-π stacking and cation-π interactions.

Molecular electrostatic potential (MEP) maps are a valuable tool in this context. nih.govresearchgate.net These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (negative potential, likely to interact with electrophiles or hydrogen bond donors) and electron-poor (positive potential, likely to interact with nucleophiles or hydrogen bond acceptors). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the aldehyde oxygen, and positive potential around the hydrogen atoms of the rings.

Quantum Chemical Studies on Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors that can predict the chemical behavior of a molecule. nih.gov These descriptors are derived from the changes in energy as electrons are added or removed.

Key reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.netirjweb.com

Global Hardness and Softness: Hardness (η) is a measure of the resistance to charge transfer, while softness (S) is its inverse. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a system when it is saturated with electrons from the environment.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. nih.govtandfonline.com For this compound, the Fukui functions would likely highlight the carbonyl carbon as a primary site for nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for Heterocyclic Systems

| Descriptor | Formula | Typical Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting ability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | Propensity for charge transfer |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

Note: These are generalized formulas and interpretations within the framework of Conceptual DFT.

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Versatile Small Molecule Scaffold in Advanced Material Design

Organic molecules are fundamental building blocks in the bottom-up fabrication of advanced materials. Their utility in creating molecular architectures such as supramolecular complexes and metal-organic frameworks is a cornerstone of medicinal chemistry, organic chemistry, and materials science. The bifunctional nature of 5-(Pyridazin-4-yl)nicotinaldehyde, featuring two distinct aromatic systems, makes it a prime candidate for a versatile small molecule scaffold. The pyridazine (B1198779) moiety, with its adjacent nitrogen atoms, exhibits a high dipole moment and can engage in π-π stacking interactions, while the pyridine (B92270) ring offers a well-established site for coordination and functionalization. nih.govblumberginstitute.org This combination allows for the construction of complex, multi-dimensional structures with tailored electronic and physical properties. The aldehyde group further provides a reactive handle for post-synthetic modification, enabling the covalent linkage of the scaffold into larger polymeric or networked materials.

Development of Hybrid Scaffolds for Optical Materials

The development of new optical materials is driven by the need for compounds with specific photophysical properties, such as strong absorption, high fluorescence quantum yields, and tunable emission wavelengths. Pyridine and its derivatives are known to form the core of various fluorescent probes and organic dyes. mdpi.commdpi.com The photophysical properties of such compounds are highly dependent on their molecular structure and the surrounding environment. mdpi.com

The incorporation of a pyridazine ring in conjunction with a pyridine ring, as seen in this compound, can lead to materials with interesting optical characteristics. Studies on related compounds, such as 2,6-di(pyrazin-2-yl)pyridines, have shown that the combination of different nitrogen-containing heterocycles can result in materials with significant Stokes shifts and structure-dependent fluorescence. researchgate.net The electronic interplay between the electron-deficient pyridazine and the pyridine ring can be fine-tuned through substitution to modulate the intramolecular charge transfer (ICT) characteristics, which is a key mechanism for tuning the emission properties of fluorescent materials. researchgate.net The aldehyde functionality on the nicotinaldehyde portion of the molecule offers a convenient point for derivatization to create a wider range of optical materials.

Table 1: Photophysical Properties of Related Pyridine-Based Compounds

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

| 2-phenyl-3-(phenylethynyl)pyridine | 280, 320 | 350, 420 | 70, 100 |

| 2-(p-tolyl)-3-(phenylethynyl)pyridine | 285, 325 | 355, 425 | 70, 100 |

| 2-(4-methoxyphenyl)-3-(phenylethynyl)pyridine | 290, 330 | 360, 430 | 70, 100 |

Data is illustrative and based on similar pyridine derivatives to suggest potential properties. mdpi.com

Utilization as Ligands in Catalysis and Coordination Chemistry

Pyridine-containing compounds are ubiquitous as ligands in transition metal catalysis and coordination chemistry due to the strong coordination of the pyridine nitrogen to metal centers. beilstein-journals.orgjscimedcentral.com The introduction of a second nitrogen-containing heterocycle, such as pyridazine, can lead to ligands with unique coordination modes and electronic properties, influencing the catalytic activity and stability of the resulting metal complexes. unimi.itresearchgate.net

This compound can act as a bidentate or a bridging ligand, coordinating to one or more metal centers through the nitrogen atoms of both the pyridine and pyridazine rings. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other coordinating species. The electronic properties of the resulting metal complex can be tuned by the pyridazine ring, which can modulate the electron density at the metal center and thereby influence its catalytic activity. For example, iron complexes with pyridine-containing ligands have been investigated as more sustainable alternatives to precious metal catalysts for carbon-carbon coupling reactions. digitellinc.com

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. psu.edunih.gov The ability of this compound to participate in various non-covalent interactions makes it an excellent building block for the construction of supramolecular assemblies. rsc.orgresearchgate.net

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined architectures. The pyridazine ring is a robust hydrogen bond acceptor, capable of forming dual hydrogen bonds. nih.gov The nitrogen atoms in both the pyridazine and pyridine rings of this compound can act as hydrogen bond acceptors, while the aldehyde group can also participate in weaker C-H···O interactions. These interactions can be used to create one-, two-, or three-dimensional hydrogen-bonded networks. rsc.org The predictable nature of these interactions is a key principle in crystal engineering, allowing for the design of crystalline materials with specific structures and properties. nih.gov

Table 2: Hydrogen Bonding Capabilities of Pyridazine and Pyridine Moieties

| Moiety | Hydrogen Bond Donor/Acceptor | Typical Interaction Partners | Resulting Supramolecular Motifs |

| Pyridazine | Dual H-bond acceptor | N-H, O-H donors | Dimers, chains, sheets |

| Pyridine | H-bond acceptor | N-H, O-H donors | Chains, networks |

This table provides a general overview of the hydrogen bonding potential. nih.govrsc.org

The nitrogen atoms of the pyridazine and pyridine rings are excellent coordination sites for a wide range of metal ions. nih.govresearchgate.net This allows for the formation of a diverse array of metal-ligand complexes, from simple mononuclear species to complex coordination polymers. rsc.orgnih.govrsc.org The geometry and connectivity of these complexes can be controlled by the choice of metal ion and the stoichiometry of the reaction. For example, the reaction of similar bitopic ligands with different metal ions has been shown to produce coordination polymers with varied dimensionalities, from 1D chains to 3D frameworks. nih.gov The resulting metal-organic frameworks (MOFs) can exhibit porosity and have potential applications in gas storage, separation, and catalysis. The photophysical properties of these metal complexes are also of significant interest, with potential applications in sensing and light-emitting devices. researchgate.netscilit.comnih.govrsc.orgtum.de

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. The cavities of supramolecular structures, such as metal-organic cages or coordination polymers, can serve as hosts for small molecules or ions. The size, shape, and chemical nature of the cavity determine the selectivity for different guests. The aromatic rings of this compound can contribute to the formation of cavities in supramolecular assemblies, and the electronic properties of these rings can influence the binding of guest molecules through non-covalent interactions such as π-π stacking.

Despite extensive research, specific literature detailing the application of This compound in the realm of polymer chemistry and functional materials remains elusive. The current body of scientific publications does not provide direct examples of its use as a monomer for polymerization or as a functionalizing agent for existing polymers.

General principles of polymer chemistry suggest that the unique bifunctional nature of this compound, which contains both a reactive aldehyde group and nitrogen-containing heterocyclic rings (pyridine and pyridazine), could theoretically be exploited in the synthesis of novel polymers. The aldehyde functionality could potentially participate in condensation polymerizations with suitable co-monomers, while the pyridyl and pyridazinyl nitrogen atoms could serve as sites for coordination with metal ions, leading to the formation of coordination polymers or metallo-supramolecular assemblies.

Furthermore, the aromatic and heterocyclic nature of the compound suggests that polymers incorporating this moiety could exhibit interesting photophysical or electronic properties. However, without experimental data from peer-reviewed sources, any discussion of its role in advanced materials remains speculative.

Future research in this area would be necessary to explore the synthesis, characterization, and properties of polymers derived from this compound. Such studies would need to provide detailed findings, including data on molecular weight, thermal stability, and functional performance, to establish its utility in polymer chemistry and materials science.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Methodologies for Pyridazine-Nicotinaldehyde Conjugates

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of pyridazine-nicotinaldehyde conjugates. Current research highlights a trend towards more sophisticated and streamlined synthetic processes.

Recent advancements have focused on the regioselective synthesis of polysubstituted pyridazines, a crucial step in constructing complex conjugates. rsc.orgrsc.org One promising approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynyl sulfides. rsc.orgrsc.org This method offers a high degree of regioselectivity, enabling the synthesis of a wide array of pyridazine (B1198779) derivatives that would be challenging to produce through traditional coupling reactions. nih.gov The transformability of the sulfur substituents further enhances the synthetic utility of this method. rsc.orgrsc.org

Another area of exploration is the development of one-pot, multi-component reactions. For instance, the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines in the presence of an ionic liquid catalyst has been reported to be highly efficient. researchgate.net Such methodologies significantly reduce reaction times and improve yields, making the synthesis of pyridazine-based structures more accessible. researchgate.net

Furthermore, the synthesis of 5,6-fused ring pyridazines from phenyl fulvene (B1219640) and hydrazine (B178648) is being investigated for its applications in organometallic semiconductor research. liberty.eduliberty.edu Streamlining this process is a key objective to facilitate advancements in this high-tech field. liberty.edu The synthesis of pyridazine C-nucleosides through a one-pot, three-step procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization also presents a novel and efficient route to this class of compounds. nih.gov

Researchers are also exploring C-H functionalization and cyclization reactions to construct diverse pyridazine-based molecular frameworks. scitechdaily.com These modern techniques offer new avenues for creating novel derivatives with unique properties.

Advanced Computational Approaches for Predictive Scaffold Design

The integration of computational chemistry has revolutionized the design and discovery of new molecules. For pyridazine-based scaffolds, these approaches are instrumental in predicting their properties and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the biological activity and physicochemical properties of pyridazine derivatives. researchgate.netijpsr.com These models utilize molecular descriptors obtained from Density Functional Theory (DFT) calculations and other software to establish correlations between the chemical structure and the observed activity. researchgate.nettandfonline.com For example, QSAR models based on multiple linear regression (MLR) and artificial neural networks (ANN) have been used to predict the corrosion inhibition efficiencies of pyridazine compounds. researchgate.net

Machine learning (ML) methodologies are also being employed to enhance the predictive power of these models. researchgate.net By incorporating virtual samples generated through functions like kernel density estimation (KDE), the accuracy of ML models such as gradient boosting (GB), random forest (RF), and k-nearest neighbor (KNN) in predicting properties like corrosion inhibition efficiency can be significantly improved. researchgate.net

Molecular docking and dynamics simulations are powerful tools for understanding the interactions between pyridazine-based ligands and their biological targets. acs.orgnih.gov These in silico methods can predict binding modes and affinities, providing valuable insights for the rational design of new therapeutic agents. acs.orgnih.gov For instance, docking studies have been used to investigate the binding of pyridazine derivatives to the active site of enzymes like VEGFR-2. nih.gov

Untapped Potential in the Construction of Novel Material Architectures

The unique structural and electronic properties of the pyridazine ring make it an attractive building block for the creation of novel materials with diverse applications. rsc.org

The inherent polarity and hydrogen-bonding capabilities of the pyridazine nucleus are key features that can be exploited in the design of supramolecular architectures. rsc.orgnih.gov The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors allows for the formation of well-defined, ordered structures in the solid state. nih.gov The study of substituent and steric effects on the crystal packing of pyridazine derivatives provides valuable information for the rational design of new crystalline materials. rsc.org

Pyridazine-based compounds are also being explored for their potential in organic electronics. rsc.org Their exceptional structural modifiability and unique optoelectronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The development of efficient synthetic routes to pyridazine-containing building blocks is crucial for advancing this field. liberty.edu

Furthermore, the pyridazine scaffold is being investigated for its use in the development of corrosion inhibitors. researchgate.nettandfonline.com The ability of these compounds to adsorb onto metal surfaces and form a protective layer makes them effective in preventing corrosion, particularly in acidic environments. tandfonline.com

Integration with Emerging Chemical Technologies and Methodologies

The synergy between novel chemical scaffolds and emerging technologies is a powerful driver of innovation. The synthesis and application of pyridazine-nicotinaldehyde and its derivatives stand to benefit significantly from these advancements.

Flow chemistry is a prime example of a technology that can enhance the synthesis of pyridazine-based compounds. mdpi.comuc.ptacs.orgnih.gov Continuous flow reactors offer improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, leading to higher yields and purities. nih.govucd.ie This technology is particularly advantageous for reactions that are highly exothermic or require short residence times. ucd.ie The integration of in-line analysis and purification tools can further streamline the synthetic process, enabling the rapid production of compound libraries for screening. acs.org

The combination of flow chemistry with other enabling technologies, such as microwave irradiation, supported reagents, and photochemistry, opens up new possibilities for the efficient synthesis of complex heterocyclic systems. acs.org For example, a hybrid microwave-flow approach has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Furthermore, the development of novel catalytic systems, such as copper-catalyzed aerobic cyclizations and Lewis acid-mediated Diels-Alder reactions, provides new tools for the regioselective synthesis of pyridazines. organic-chemistry.org These methods offer mild reaction conditions and high functional group tolerance, expanding the scope of accessible pyridazine structures. organic-chemistry.org

The electrochemical synthesis of pyridine (B92270) derivatives from polysubstituted pyrroles represents another cutting-edge approach. scitechdaily.com This method allows for precise single-carbon insertion into aromatic rings, offering a powerful new tool for molecular editing and the creation of novel polysubstituted heteroaromatic compounds. scitechdaily.com

Q & A

Q. How is this compound utilized in synthesizing heterocyclic compounds for medicinal applications?

- Methodological Answer : It serves as a precursor for fused pyridazine-pyridine scaffolds via Knorr-type condensations or Mannich reactions . For example, condensation with thiourea yields thiazole derivatives. In vitro bioactivity assays (e.g., enzyme inhibition) guide structural modifications to enhance pharmacological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.